

aTAG 4531 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: aTAG 4531

Cat. No.: B12365706

[Get Quote](#)

In-Depth Technical Guide to aTAG 4531

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **aTAG 4531**, a potent and selective degrader of MTH1 fusion proteins. It includes key technical data, detailed experimental protocols for its application in targeted protein degradation, and a visualization of its mechanism of action.

Core Data Presentation

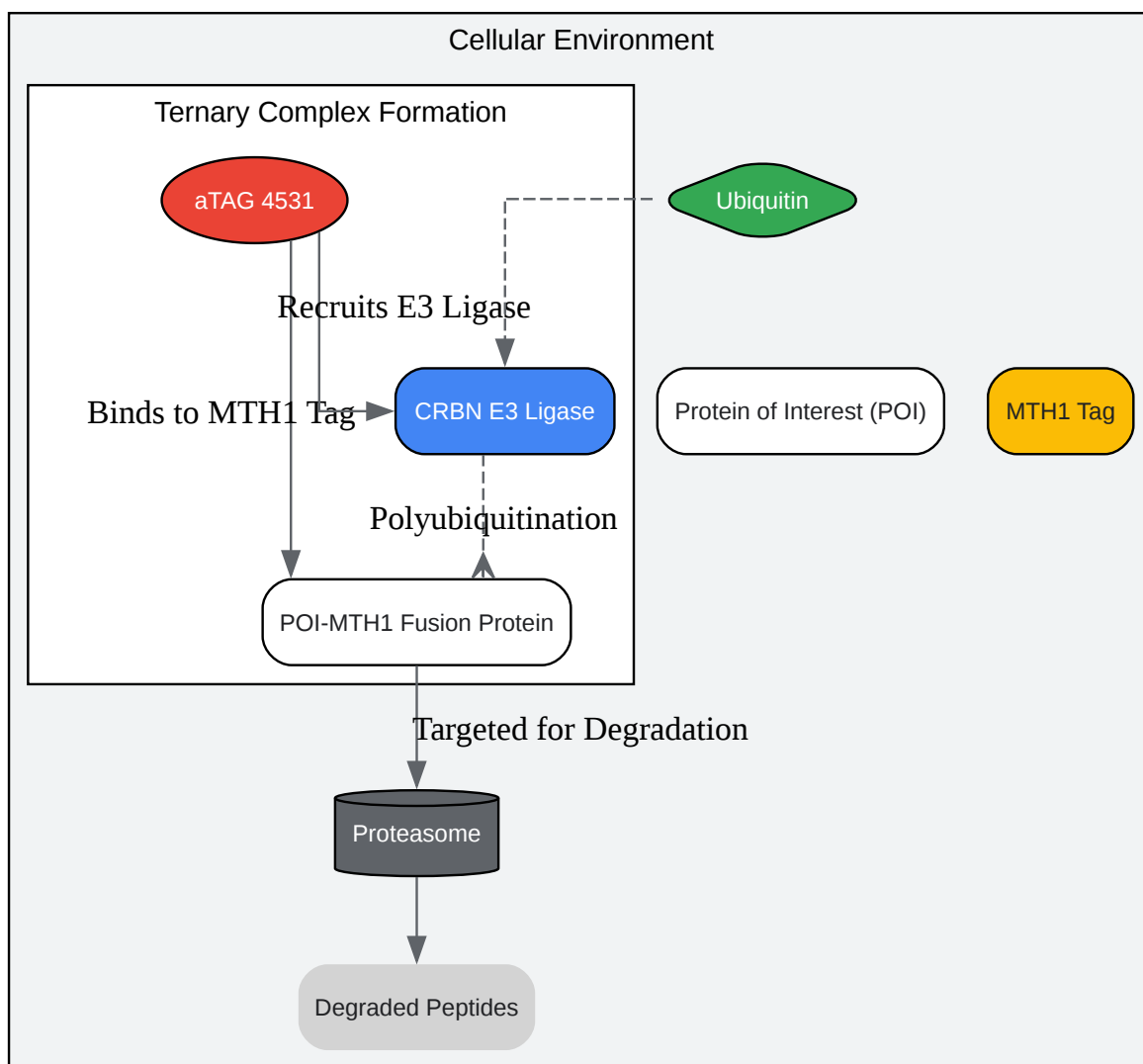
aTAG 4531 is a heterobifunctional molecule designed for the targeted degradation of proteins of interest fused with the MTH1 protein tag. This system, known as the AchillesTAG (aTAG) technology, offers a rapid and efficient method for studying protein function and validating potential drug targets.

Property	Value	Reference
CAS Number	2412985-00-1	[1] [2]
Molecular Weight	867.85 g/mol	[3] [4]
Chemical Formula	C ₄₆ H ₃₉ F ₂ N ₉ O ₇	[1] [4]
DC ₅₀	0.34 nM (after 4h incubation)	[1] [2] [3] [5]
D _{max}	93.14% (after 4h incubation)	[1] [2] [3] [5]
Solubility	Soluble in DMSO	[1] [2]
Storage	Store at -20°C	[1] [2]

Signaling Pathway and Mechanism of Action

The aTAG system leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system. **aTAG 4531** acts as a molecular bridge, bringing an MTH1-tagged protein of interest (POI) into close proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.

aTAG 4531 Mechanism of Action



[Click to download full resolution via product page](#)

aTAG 4531 induced protein degradation pathway.

Experimental Protocols

Generation of MTH1-tagged Cell Lines using CRISPR-Cas9

To utilize the aTAG system, the protein of interest must be endogenously tagged with the MTH1 protein. This is typically achieved through CRISPR-Cas9 mediated homology-directed repair (HDR).

Materials:

- Cas9 nuclease
- Single guide RNA (sgRNA) targeting the genomic locus of the POI
- Donor template DNA containing the MTH1 tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA target site.
- Cell line of interest
- Transfection reagent or electroporation system
- Fluorescence-activated cell sorting (FACS) or antibiotic selection for isolating edited cells.

Protocol:

- Design and Synthesize sgRNA and Donor Template: Design an sgRNA that targets the C-terminus or N-terminus of the POI. Synthesize a donor DNA template containing the MTH1 tag sequence.
- Transfection/Electroporation: Co-transfect or electroporate the Cas9 protein, sgRNA, and donor template into the chosen cell line.
- Cell Recovery and Selection: Allow cells to recover for 48-72 hours post-transfection. If the donor template includes a selection marker, apply the appropriate selection agent. Alternatively, if a fluorescent reporter is included, use FACS to isolate positive cells.
- Clonal Expansion and Validation: Isolate single cells to establish clonal populations. Validate the correct integration of the MTH1 tag by PCR, Sanger sequencing, and Western blotting to confirm the expression of the fusion protein at the expected molecular weight.

aTAG 4531-mediated Protein Degradation

This protocol outlines the steps to induce the degradation of an MTH1-tagged protein of interest using **aTAG 4531** and to analyze the degradation by Western blotting.

Materials:

- MTH1-tagged cell line
- **aTAG 4531** (dissolved in DMSO to a stock concentration of 10 mM)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against the protein of interest or the MTH1 tag
- Loading control primary antibody (e.g., anti-GAPDH, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Protocol:

- **Cell Seeding:** Seed the MTH1-tagged cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
- **aTAG 4531 Treatment:**

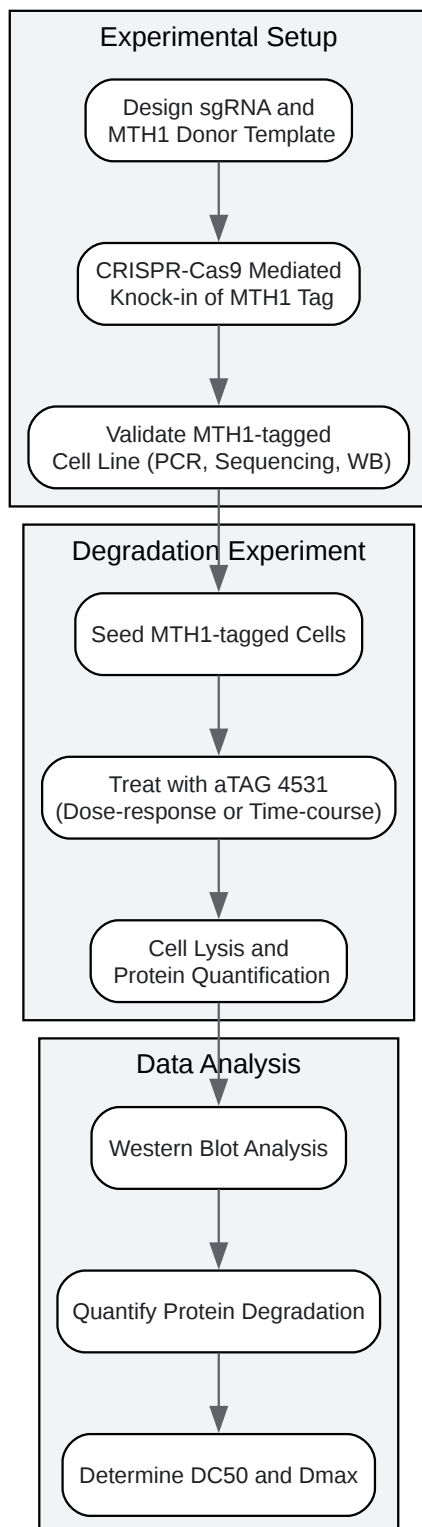
- Prepare serial dilutions of **aTAG 4531** in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). A DMSO-only control should be included.
- For a time-course experiment, treat cells with a fixed concentration of **aTAG 4531** (e.g., 10 nM) and harvest at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
- Cell Lysis:
 - At the end of the treatment period, wash the cells with ice-cold PBS.
 - Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at high speed at 4°C for 15 minutes to pellet cell debris.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Normalize the protein concentrations of all samples with lysis buffer.
 - Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
 - Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analyze the band intensities to quantify the extent of protein degradation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a targeted protein degradation experiment using the aTAG system.

aTAG Experimental Workflow



[Click to download full resolution via product page](#)

A typical workflow for aTAG-mediated protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rndsystems.com [rndsystems.com]
- 2. glpbio.com [glpbio.com]
- 3. bio-techne.com [bio-techne.com]
- 4. aTAG 4531 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- To cite this document: BenchChem. [aTAG 4531 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365706#atag-4531-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com